Icariin-II (Icariside-II) is a flavonoid compound derived from the herb Epimedium, primarily known for its various biological activities. It is a metabolite of icariin, which is one of the most abundant flavonoids in Epimedium and serves as a marker for quality control in herbal preparations. Icariside-II exhibits numerous pharmacological properties, including anticancer, anti-inflammatory, and anti-osteoporotic effects, making it a subject of interest in medicinal chemistry and pharmacology.
Icariside-II is classified as a flavonoid glycoside, specifically a rhamnosyl and glucosyl derivative of icariin. It is predominantly found in Herba Epimedii, where it constitutes a small percentage of the total flavonoid content. The conversion of icariin to Icariside-II occurs primarily through enzymatic hydrolysis facilitated by intestinal microbiota, which enhances its bioavailability and therapeutic efficacy .
The synthesis of Icariside-II can be achieved through several methods:
The enzymatic method is preferred due to its high specificity, mild reaction conditions, and minimal byproduct formation. The process typically involves dissolving icariin in dimethyl sulfoxide and incubating it with the enzyme under controlled conditions .
Icariside-II has the molecular formula and a molecular weight of approximately 514.57 g/mol. Its structure features multiple hydroxyl groups and glycosidic linkages that contribute to its biological activity.
The molecular structure can be represented as follows:
Icariside-II undergoes various chemical reactions that are crucial for its biological activity:
The stability of Icariside-II has been studied under varying conditions (temperature, pH), revealing that it maintains integrity over extended periods when stored properly .
Icariside-II exerts its pharmacological effects through several mechanisms:
Relevant data on stability indicate that Icariside-II retains over 90% potency under controlled storage conditions for extended periods .
Icariside-II has several scientific uses:
Icariin, the predominant flavonoid in Epimedium (content: 0.63–10.86 mg/g), serves as the primary precursor for ICS II. Enzymatic hydrolysis using β-glucosidases selectively cleaves the glucose moiety at the C-7 position, yielding ICS II (molecular formula: C27H30O10). Orthogonal array and central composite designs have optimized this reaction:
Table 1: Optimized Enzymatic Hydrolysis Parameters for ICS II Production
| Enzyme Source | Optimal pH | Optimal Temp (°C) | Reaction Time (h) | Conversion Rate (%) |
|---|---|---|---|---|
| Trichoderma viride | 4.0 | 41 | 1 | 95.03 |
| General β-glucosidase | 6.0 | 50 | 5 | 95.5 |
| Aspergillus sp. y48 | 5.0 | 45 | 6–9 | 87.4* |
Zymography studies confirm β-glucosidase’s specificity for the C-7 glucoside over the C-3 rhamnoside, ensuring high ICS II selectivity [7]. This regioselectivity is critical for industrial-scale production, where immobilized enzymes enhance reusability and cost-efficiency.
Fungal fermentation offers a scalable alternative to chemical synthesis for ICS II production. Aspergillus spp., particularly the non-GMO strain y48, express a specialized icariin glycosidase (75 kDa) that hydrolyzes icariin’s C-7 glucoside:
Table 2: Biotransformation Efficiency of Aspergillus sp. y48 on Icariin
| Substrate Concentration | Incubation Time (h) | ICS II Yield (%) | Icaritin By-Product (%) |
|---|---|---|---|
| 2% (w/v) | 6–9 | 87.4 | 4.1 |
| 4% (w/v) | 12 | 78.2 | 8.9 |
Data sourced from [10].
The enzyme also processes related Epimedium flavonoids (epimedin A/B/C) into sagittatosides and further to ICS II, broadening its utility [4]. Industrial bioreactors (e.g., 10 L capacity) achieve 13.3 g ICS II from 20 g icariin with minimal purification steps, highlighting commercial viability [10].
Orally administered icariin undergoes extensive gut microbiota-mediated biotransformation into ICS II, enhancing its bioavailability:
The gut microbiota also modulates ICS II’s systemic effects:
Thus, gut microbiota acts as a "bioreactor" that dictates ICS II pharmacokinetics and bioactivity, explaining its efficacy despite low native compound bioavailability [5].
CAS No.: 3179-10-0
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: